2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
Overview
Description
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is part of the indole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt typically involves the reaction of isoindole derivatives with hexanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce more reduced isoindole compounds.
Scientific Research Applications
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2H-Isoindole-2-sulfonic acid, 1,3-dihydro-1,3-dioxo-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Uniqueness
What sets 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt apart from similar compounds is its unique hexanesulfonic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other indole derivatives may not be as effective .
Properties
IUPAC Name |
sodium;6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S.Na/c16-13-11-7-3-4-8-12(11)14(17)15(13)9-5-1-2-6-10-21(18,19)20;/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPXOIYBAVMFK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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